Pasomycin
Description
Pasomycin (presumed to refer to Paromomycin Sulfate, based on prescribing information in ) is an aminoglycoside antibiotic primarily used as an amebicide to treat intestinal infections caused by Entamoeba histolytica. It is derived from Streptomyces rimosus and functions by binding to the 30S ribosomal subunit, inhibiting protein synthesis in susceptible pathogens . Its clinical applications include:
- Treatment of hepatic coma (via reduction of gut ammonia-producing bacteria).
- Management of intestinal amebiasis.
- Off-label use in visceral leishmaniasis (in combination therapies).
Paromomycin’s sulfate formulation ensures stability and bioavailability in oral and topical applications. Key properties include:
- Molecular Formula: C₂₃H₄₅N₅O₁₄·xH₂SO₄
- Mechanism: Ribosomal targeting with bactericidal effects.
- Administration: Oral capsules (250 mg), topical creams, or intramuscular injections (for systemic infections).
Properties
CAS No. |
3144-30-7 |
|---|---|
Molecular Formula |
C42H62N10O21 |
Molecular Weight |
1043 g/mol |
IUPAC Name |
4-amino-2-hydroxybenzoic acid;2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C21H41N7O12.3C7H7NO3/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*8-4-1-2-5(7(10)11)6(9)3-4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*1-3,9H,8H2,(H,10,11)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m0.../s1 |
InChI Key |
DNLLNJSYYNNFBC-CZDSEFAFSA-N |
SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O |
Isomeric SMILES |
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O |
Canonical SMILES |
CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O.C1=CC(=C(C=C1N)O)C(=O)O |
Synonyms |
pasomycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Resistance Mechanisms : Paromomycin resistance in E. histolytica is linked to ribosomal RNA mutations, but prevalence remains <2% in clinical isolates .
- Combination Therapies: Paromomycin + Sodium Stibogluconate reduces treatment duration for visceral leishmaniasis by 40% compared to monotherapies .
- Formulation Challenges : Sulfate salt stability is temperature-sensitive; generic versions must demonstrate bioequivalence under accelerated storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
